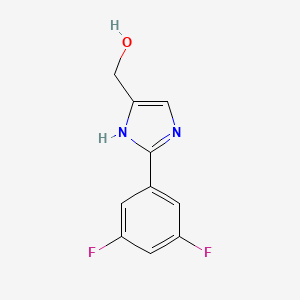
2-(3,5-Difluorophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a difluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol typically involves the formation of the imidazole ring followed by the introduction of the difluorophenyl group. One common method involves the condensation of 3,5-difluorobenzaldehyde with glyoxal and ammonia or an amine under acidic conditions to form the imidazole ring. The resulting intermediate is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 2-(3,5-difluorophenyl)-1H-imidazol-4-carbaldehyde.
Reduction: Formation of 2-(3,5-difluorophenyl)-1H-imidazoline.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The imidazole ring is known for its biological activity, and the presence of the difluorophenyl group can enhance binding affinity and specificity to biological targets .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development .
Industry
In the industrial sector, [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-imidazole-4-yl-methanol
- 2-(4-Fluorophenyl)-1H-imidazole-4-yl-methanol
- 2-(3,4-Difluorophenyl)-1H-imidazole-4-yl-methanol
Uniqueness
Compared to similar compounds, [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol exhibits unique properties due to the presence of the 3,5-difluorophenyl group. This substitution pattern enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8F2N2O |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
[2-(3,5-difluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8F2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
JSPRERATJPXJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B11746577.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11746579.png)

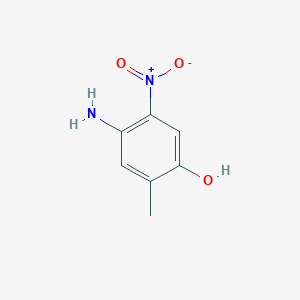
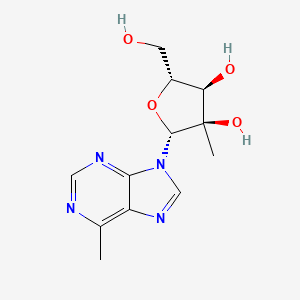
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746616.png)
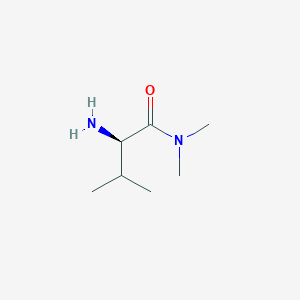
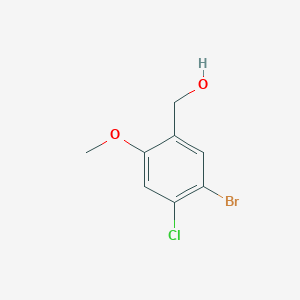
![(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B11746627.png)
![[(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11746628.png)
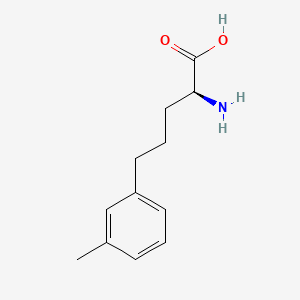
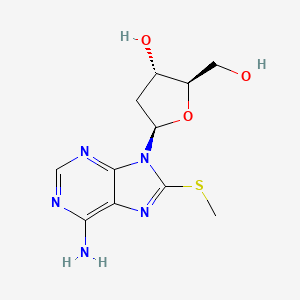
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11746634.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746640.png)
